molecular formula C15H11F3N2O B13685145 5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13685145
M. Wt: 292.26 g/mol
InChI Key: MCKSZEPQEPXORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a methoxy group at the 5-position and a trifluoromethylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be achieved through a multi-step process. One common method involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton. This reaction is promoted by visible light and does not require a photosensitizer . The reaction occurs under mild conditions and is tolerant of various functional groups.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents like potassium persulfate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various trifluoromethylated derivatives, oxidized and reduced forms of the compound, and cyclized heterocyclic structures.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins. This interaction can lead to the modulation of various signaling pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)imidazo[1,2-a]pyridine: Similar in structure but lacks the methoxy group, which can affect its chemical properties and biological activity.

    5-Methoxyimidazo[1,2-a]pyridine: Lacks the trifluoromethylphenyl group, resulting in different chemical behavior and applications.

    2-Phenylimidazo[1,2-a]pyridine:

Uniqueness

5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to the presence of both the methoxy and trifluoromethylphenyl groups. These substituents confer distinct chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications .

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

5-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2O/c1-21-14-7-3-6-13-19-12(9-20(13)14)10-4-2-5-11(8-10)15(16,17)18/h2-9H,1H3

InChI Key

MCKSZEPQEPXORG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=CN21)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.